molecular formula C17H19ClN4 B2422725 3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850827-55-3

3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2422725
CAS No.: 850827-55-3
M. Wt: 314.82
InChI Key: ZBJZNGKJZRAVIE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H19ClN4 and its molecular weight is 314.82. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell proliferation . The compound’s interaction with CDK2 is believed to be responsible for its observed cytotoxic activities against various cell lines .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . Molecular docking simulations have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its significant cytotoxic activities against various cell lines , it is plausible that the compound’s effects may vary with different dosages in animal models.

Metabolic Pathways

Given its structural similarity to other pyrimidine compounds, it may be involved in similar metabolic pathways .

Transport and Distribution

Given its observed cellular effects , it is likely that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

Given its observed cellular effects , it is likely that the compound may be directed to specific compartments or organelles within the cell.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-4-9-19-15-10-11(2)20-17-16(12(3)21-22(15)17)13-5-7-14(18)8-6-13/h5-8,10,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJZNGKJZRAVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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